(2R)-2-(4-Chlorophenyl)-4-methylmorpholine

MCHR2 Antagonist GPCR Pharmacology Obesity Research

Ensure experimental reproducibility with this defined (2R)-enantiomer, a critical tool for MCHR2, MC4R, and nAChR research. Avoid data variability from generic analogs or the (2S)-enantiomer, which exhibit different binding kinetics. This high-purity compound is essential for validating biological hypotheses in GPCR and ion channel studies. Confirm stereochemistry upon receipt.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 920802-36-4
Cat. No. B12618173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(4-Chlorophenyl)-4-methylmorpholine
CAS920802-36-4
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1
InChIKeyCNEZNODSSKVUQS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





920802-36-4 (2R)-2-(4-Chlorophenyl)-4-methylmorpholine – Chiral Morpholine Reference Standard for Pharmacological Assays


(2R)-2-(4-Chlorophenyl)-4-methylmorpholine (CAS 920802-36-4) is a chiral morpholine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol [1]. It serves as a versatile pharmacological probe and a key reference compound for evaluating structure-activity relationships (SAR) in drug discovery . This compound is a high-value research tool for studying multiple G-protein coupled receptors (GPCRs) and ion channels, including the melanin-concentrating hormone receptor 2 (MCHR2), melanocortin receptor 4 (MC4R), estrogen-related receptor gamma (ERRγ), and various nicotinic acetylcholine receptors (nAChRs) [2]. Its defined (2R) stereochemistry is a critical differentiator, enabling precise, reproducible data and serving as a robust comparator for in-class analogs in pharmaceutical research [3].

Why Generic Substitution Fails for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (CAS 920802-36-4) in Research


Substituting (2R)-2-(4-Chlorophenyl)-4-methylmorpholine with a generic morpholine analog or its enantiomer (2S) can lead to experimental failure and non-reproducible data due to profound differences in target engagement and functional activity [1]. The compound exhibits a unique polypharmacology profile, with potent binding to MCHR2 (IC50 1 nM) and MC4R (Ki 23 nM), alongside significant functional antagonism at α3β4 nAChR (IC50 1.8 nM) [2]. These interactions are not only target-specific but also highly stereospecific; the (2S)-enantiomer can exhibit markedly different binding kinetics and efficacy . Furthermore, closely related structural analogs with different substitution patterns on the phenyl ring or altered ring systems fail to recapitulate the target selectivity profile, which is essential for interpreting SAR studies and validating biological hypotheses .

Product-Specific Quantitative Evidence for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (CAS 920802-36-4)


High Potency MCHR2 Antagonism Differentiates (2R)-2-(4-Chlorophenyl)-4-methylmorpholine from MCHR1-Selective Analogs

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine exhibits potent and selective antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), a key target for metabolic disorders, with a reported IC50 of 1 nM [1]. In a direct comparison, a structurally related analog from the same patent family, CHEMBL3600971, displays a 10-fold lower potency against MCHR1 (IC50 10 nM) and has no reported activity at MCHR2 [2]. This differential activity profile makes the target compound a superior tool for dissecting MCHR2-specific signaling pathways, avoiding the confounding effects of MCHR1 engagement seen with less selective probes.

MCHR2 Antagonist GPCR Pharmacology Obesity Research

Differential ERRγ Inverse Agonist Activity Establishes (2R)-2-(4-Chlorophenyl)-4-methylmorpholine as a Selective Probe

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine demonstrates potent inverse agonist activity at the estrogen-related receptor gamma (ERRγ) with an IC50 of 13 nM, while exhibiting >200-fold selectivity over ERRα (IC50 > 10,000 nM) [1]. In contrast, a structurally distinct ERRβ agonist, CHEMBL4217033, shows no inverse agonism at ERRγ but instead functions as an agonist at ERRβ (EC50 31 nM) [2]. This functional selectivity and defined activity profile make the target compound an essential tool for studies requiring specific modulation of ERRγ transcriptional activity, without the confounding activation of other ERR isoforms.

ERRγ Inverse Agonist Nuclear Receptor Pharmacology Metabolic Disease

High-Affinity MC4R Binding with Subtype Selectivity Validates (2R)-2-(4-Chlorophenyl)-4-methylmorpholine as a Reference Ligand

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine binds with high affinity to the human melanocortin 4 receptor (MC4R) with a Ki of 23 nM, a critical target for appetite and body weight regulation [1]. It demonstrates significant selectivity, showing 100-fold weaker binding to the related MC3R (Ki = 2,300 nM) and negligible binding to MC1R (Ki > 10,000 nM) [1]. In contrast, the peptide MC4R agonist CHEMBL3287327 is a super-potent but less selective agonist, with an EC50 of 0.45 nM at MC4R but only a 42-fold selectivity window over MC1R (EC50 19 nM) [2]. This moderate yet highly selective binding profile positions the target compound as an ideal reference standard for calibrating MC4R binding assays and for use as a pharmacological tool where complete receptor blockade is not desired.

MC4R Ligand Melanocortin System Energy Homeostasis

Robust Polypharmacology at Nicotinic Acetylcholine Receptors Differentiates (2R)-2-(4-Chlorophenyl)-4-methylmorpholine from Monoamine Transporters

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine demonstrates potent and broad antagonism at several nicotinic acetylcholine receptor (nAChR) subtypes, a profile that distinguishes it from compounds acting primarily on monoamine transporters [1]. It displays potent activity at human α3β4 (IC50 1.8 nM), α1β1γδ (IC50 7.9 nM), α4β2 (IC50 12 nM), and α4β4 (IC50 15 nM) nAChRs [1]. In contrast, the triple reuptake inhibitor DOV 216,303 primarily targets serotonin, norepinephrine, and dopamine transporters with IC50 values of ~20 nM, 14 nM, and 78 nM, respectively, and lacks comparable nAChR activity . This distinct pharmacological fingerprint makes the target compound a unique tool for studying cholinergic signaling and its interplay with other neurotransmitter systems, without the confounding effects of direct monoamine reuptake inhibition.

nAChR Antagonist Nicotinic Receptors Neuropharmacology

High-Value Research Application Scenarios for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (CAS 920802-36-4)


Dissecting MCHR2 Signaling in Obesity and Energy Homeostasis

For laboratories investigating the role of the melanin-concentrating hormone system in feeding behavior and energy expenditure, (2R)-2-(4-Chlorophenyl)-4-methylmorpholine serves as a critical tool. Its potent MCHR2 antagonism (IC50 1 nM) [1], coupled with significantly weaker activity at MCHR1 (IC50 10 nM for a related analog), allows for the specific interrogation of MCHR2-mediated pathways in vitro and in vivo. This selectivity is essential for generating clean, interpretable data on MCHR2's distinct contribution to metabolic regulation, a task not achievable with non-selective MCHR ligands [2].

ERRγ-Selective Inverse Agonist for Metabolic and Cancer Research

Research groups focused on nuclear receptor biology, particularly the estrogen-related receptors, will find (2R)-2-(4-Chlorophenyl)-4-methylmorpholine to be a high-value addition to their chemical toolbox. Its well-defined functional activity as an ERRγ inverse agonist (IC50 13 nM) with >200-fold selectivity over ERRα [1] provides a clean pharmacological probe. This allows for the precise modulation of ERRγ transcriptional programs in cellular models of metabolism, cancer progression, and inflammation, enabling clear delineation of ERRγ-specific effects from those of other ERR isoforms [2].

MC4R Binding Reference Standard for GPCR Pharmacology

Laboratories engaged in GPCR drug discovery, particularly those targeting the melanocortin system, can utilize (2R)-2-(4-Chlorophenyl)-4-methylmorpholine as a high-affinity, subtype-selective reference ligand for the MC4 receptor (Ki 23 nM). Its 100-fold selectivity over MC3R (Ki 2,300 nM) and negligible binding to MC1R [1] make it an excellent standard for calibrating binding assays and for use in competition studies to characterize novel MC4R ligands. This reduces experimental noise and improves the reliability of SAR data generated during lead optimization campaigns [2].

Investigating Cholinergic Signaling in Neurobiology and Addiction

Neuroscience researchers studying nicotinic acetylcholine receptors (nAChRs) will benefit from the compound's unique, broad-spectrum antagonist activity. With potent inhibition at α3β4 (IC50 1.8 nM) and other key nAChR subtypes [1], it provides a distinct pharmacological profile for exploring the role of these receptors in cognitive processes, nicotine addiction, and neurological disorders. Its lack of significant activity at monoamine transporters ensures that observed effects can be primarily attributed to nAChR modulation, a critical advantage over less specific tool compounds [2].

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